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Compound Name: 2-Bromo-5-cyclobutylthiazole
CAS No.: 1159814-12-6
Cat. No.: B3086512
. J

Executive Summary: The Lipophilic Anchor

2-Bromo-5-cyclobutylthiazole (CAS: 1159814-12-6) represents a high-value heterocyclic
building block in modern medicinal chemistry. Unlike simple alkyl-substituted thiazoles, the
incorporation of a cyclobutyl ring at the C5 position introduces unique steric and electronic
properties—specifically, a fixed "puckered” conformation that fills hydrophobic pockets more
effectively than planar aromatic rings while offering superior metabolic stability compared to
flexible alkyl chains (e.g., n-butyl) or oxidation-prone tert-butyl groups.

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic
pathways, and reactivity profile, designed to support its application in Fragment-Based Drug
Discovery (FBDD) and lead optimization.

Physicochemical Profile

The following data consolidates experimental and calculated parameters essential for handling
and modeling.
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Parameter Value Notes
CAS Number 1159814-12-6 Verified identifier.
Molecular Formula C7HsBINS
Molecular Weight 218.11 g/mol
Pale Yellow Liquid / Low- Tends to oil out; crystallizes

Physical State . . ;
melting Solid upon cooling.

Vacuum distillation
Boiling Point ~265°C (Predicted) recommended (e.g., 110°C @
1 mmHg).

Highly lipophilic; requires
LogP (cLogP) 3.17 organic co-solvents (DMSO,
DMF).

Low polar surface area,

TPSA 12.89 A2 indicative of good BBB
permeability.

H-Bond Acceptors 2 Nitrogen and Sulfur lone pairs.

H-Bond Donors 0

Synthetic Architecture

Accessing 2-Bromo-5-cyclobutylthiazole requires a regioselective approach to ensure the
cyclobutyl group is installed at C5 before the halogenation at C2. The most robust, scalable
protocol combines the Hantzsch Thiazole Synthesis with a Sandmeyer-type transformation.

Expert Protocol: The Hantzsch-Sandmeyer Route

This pathway avoids the poor regioselectivity often seen in the direct bromination of 5-
substituted thiazoles.

Step 1: Synthesis of 2-Amino-5-cyclobutylthiazole

e Precursor: 1-Cyclobutylethanone (Cyclobutyl methyl ketone).
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e Reagents: Bromine (Brz), Thiourea, Ethanol.[1]

e Mechanism:

-Bromination of the ketone followed by condensation with thiourea.[2]

e Protocol:

[¢]

Dissolve 1-cyclobutylethanone (1.0 eq) in MeOH/DCM.
o Add Brz (1.0 eq) dropwise at 0°C to form the

-bromoketone in situ.

o Add Thiourea (2.0 eq) and reflux in Ethanol for 4—6 hours.

o Workup: Neutralize with NaHCOs. The 2-amino-5-cyclobutylthiazole precipitates as a
solid.[2]

Step 2: Sandmeyer Transformation to 2-Bromo
o Reagents: Copper(ll) Bromide (CuBrz), tert-Butyl Nitrite (

-BUONO), Acetonitrile (MeCN).

o Causality: The amino group is converted to a diazonium species, which is immediately
displaced by the bromide anion via a radical-nucleophilic mechanism.

e Protocol:

o

Suspend CuBr2z (1.5 eq) in dry MeCN at 0°C.

[¢]

Add tert-butyl nitrite (1.5 eq) dropwise.

[¢]

Slowly add 2-amino-5-cyclobutylthiazole (1.0 eq). Evolution of N2 gas will be observed.

o

Warm to room temperature and stir for 2 hours.

o

Purification: Quench with dilute HCI, extract with EtOAc, and purify via silica gel
chromatography (Hexane/EtOAC).
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Synthetic Pathway Visualization
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Caption: Figure 1. Regioselective synthesis via Hantzsch condensation and Sandmeyer
displacement.

Reactivity & Functionalization Profile

The 2-bromo position is a "hotspot" for transition-metal catalyzed cross-coupling. The C5-
cyclobutyl group is chemically inert under these conditions but dictates the steric environment
of the resulting molecule.

C2-Diversification Strategies

The C-Br bond in thiazoles is activated towards oxidative addition by Palladium (Pd) due to the
electron-deficient nature of the thiazole ring (similar to 2-bromopyridine).

e Suzuki-Miyaura Coupling:
o Reagents: Aryl/Heteroaryl boronic acids, Pd(dppf)Clz, K2COs, Dioxane/Hz20.
o Utility: Rapid generation of biaryl scaffolds for kinase inhibitors.
¢ Buchwald-Hartwig Amination:
o Reagents: Primary/Secondary amines, Pdz(dba)s, Xantphos, Cs2COs.
o Utility: Introduction of solubility-enhancing amine tails.
» Negishi Coupling:
o Reagents: Organozinc halides, Pd(PPhs)a.

o Utility: Introduction of alkyl chains or sensitive functional groups.[3]
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Reactivity Map
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Caption: Figure 2. Divergent synthesis capabilities from the 2-bromo core.

Medicinal Chemistry Applications
The Cyclobutyl Advantage

In drug design, the 5-cyclobutyl group serves as a superior bioisostere to tert-butyl or isopropyl
groups:

o Metabolic Stability: Unlike tert-butyl groups, which are prone to rapid CYP450-mediated
hydroxylation at the methyl groups, the cyclobutyl ring is more resistant to oxidative
metabolism due to ring strain and the lack of chemically equivalent, accessible methyl
hydrogens.

o Conformational Pucker: The cyclobutyl ring adopts a "puckered" or "butterfly" conformation
(~25° dihedral angle). This creates a unique 3D vector that can fill spherical hydrophobic
pockets in enzymes (e.g., ATP-binding sites of kinases) more effectively than flat phenyl
rings.

« Lipophilicity Modulation: It increases LogP significantly, aiding membrane permeability, but
without the "grease ball" effect of long alkyl chains that often leads to high non-specific
binding.

Case Study Context
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This scaffold is particularly relevant in the design of Type Il Kinase Inhibitors, where the
thiazole occupies the hinge region and the cyclobutyl group extends into the hydrophobic back-
pocket, providing selectivity over other kinases.

Handling and Safety

» Hazards: Classified as an Irritant (Skin/Eye).

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect
from direct UV to prevent debromination).

» Disposal: Halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3086512#2-bromo-5-cyclobutylthiazole-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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